REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[C:4](/[CH:10]=[CH:11]/[CH2:12][OH:13])[CH:5]=[CH:6][C:7]=1[O:8][CH3:9]>C(OCC)(=O)C.[OH-].[OH-].[Pd+2]>[NH2:1][C:2]1[CH:3]=[C:4]([CH2:10][CH2:11][CH2:12][OH:13])[CH:5]=[CH:6][C:7]=1[O:8][CH3:9] |f:2.3.4|
|
Name
|
|
Quantity
|
250 mg
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C=CC1OC)/C=C/CO
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
50 mg
|
Type
|
catalyst
|
Smiles
|
[OH-].[OH-].[Pd+2]
|
Type
|
CUSTOM
|
Details
|
was stirred under hydrogen atmosphere (balloon pressure) overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The resulting mixture was filtered over a CELITE™ pad
|
Type
|
WASH
|
Details
|
the filter cake was washed with dichloromethane
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated under reduced pressure
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(C=CC1OC)CCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 100 mg | |
YIELD: CALCULATEDPERCENTYIELD | 39.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |